![molecular formula C22H27BrN2O3S B7704308 3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide, also known as ESOB, is a chemical compound that has been extensively studied for its potential use in scientific research applications. ESOB has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
Mécanisme D'action
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide’s mechanism of action involves its ability to selectively bind to a specific region on the surface of the MDM2 protein, which prevents it from interacting with p53. This binding occurs through the formation of hydrogen bonds and hydrophobic interactions between this compound and MDM2. The inhibition of the p53-MDM2 interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide has several advantages for use in lab experiments, including its high selectivity and potency for inhibiting the p53-MDM2 interaction. This compound is also relatively easy to synthesize and has good stability in solution. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the use of 3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide in scientific research. One potential direction is the development of this compound analogs with improved solubility and potency. Another direction is the use of this compound as a tool for studying other protein-protein interactions involved in various biological processes. Additionally, this compound may have potential therapeutic applications for the treatment of cancer and inflammatory diseases, which could be explored in future studies.
Méthodes De Synthèse
The synthesis of 3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide involves a series of chemical reactions that start with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-hydroxyethyl)ethanesulfonamide to form 3-(ethylsulfamoyl)-4-methoxybenzoyl chloride. The final step involves the reaction of 3-(ethylsulfamoyl)-4-methoxybenzoyl chloride with 2-(oxiran-2-ylmethyl)oxirane to form this compound.
Applications De Recherche Scientifique
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide has been found to have various scientific research applications, including its use as a tool for studying the role of protein-protein interactions in biological processes. This compound has been shown to selectively inhibit the interaction between two proteins, p53 and MDM2, which are involved in the regulation of cell growth and division. This inhibition can lead to the activation of the p53 pathway, which is responsible for inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3S/c1-17-7-9-18(10-8-17)15-24-22(26)16-25(20-5-3-2-4-6-20)29(27,28)21-13-11-19(23)12-14-21/h7-14,20H,2-6,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVVSQWFNWGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


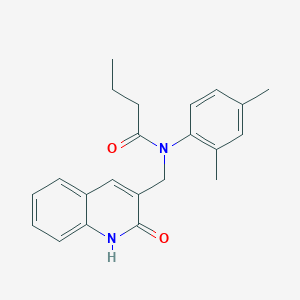
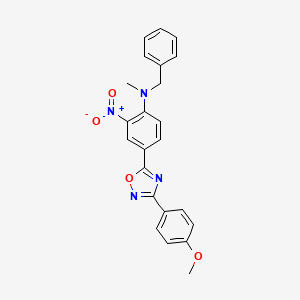
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)
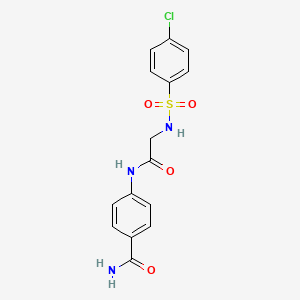
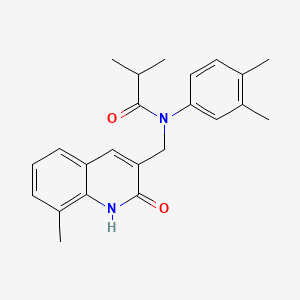


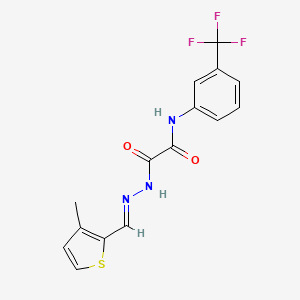
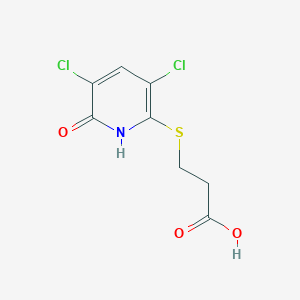
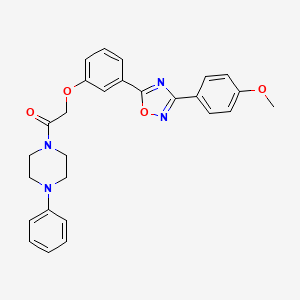
![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)
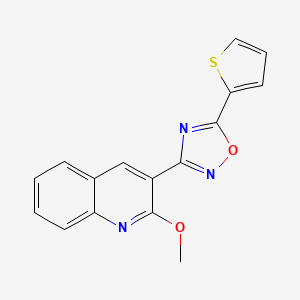
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)